molecular formula C8H17NO3S B089505 2-[N-Cyclohexylamino]ethane sulfonic acid CAS No. 103-47-9

2-[N-Cyclohexylamino]ethane sulfonic acid

Cat. No.: B089505
CAS No.: 103-47-9
M. Wt: 207.29 g/mol
InChI Key: MKWKNSIESPFAQN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-[N-Cyclohexylamino]ethane sulfonic acid, also known as CHES, is a derivative of the amino acid taurine . It is primarily used as a buffering agent in biochemical research . The primary targets of CHES are therefore the biochemical reactions that require a stable pH environment .

Mode of Action

CHES interacts with its targets by maintaining the pH of the solution within a specific range, typically between 8.6 and 10 . This buffering action helps to stabilize the biochemical reactions, preventing pH changes that could affect the reaction rate or outcome .

Biochemical Pathways

As a buffer, CHES does not directly participate in biochemical pathways. Instead, it helps to maintain the optimal pH for various biochemical reactions. This can include enzymatic reactions, protein binding studies, and other processes where pH stability is crucial .

Pharmacokinetics

As a buffer, its bioavailability in a solution is immediate and it remains in the solution until it is consumed in buffering reactions or removed during solution changes .

Result of Action

The primary result of CHES’s action is the stabilization of the pH of the solution in which it is present . This allows for more consistent and reliable results in biochemical reactions, as changes in pH can significantly affect the rate and outcome of these reactions .

Action Environment

The efficacy and stability of CHES are influenced by several environmental factors. Temperature can affect the pKa of CHES and thus its buffering capacity . Additionally, the presence of other substances in the solution can interact with CHES and potentially affect its buffering capacity . Therefore, the specific conditions of each experiment can influence the effectiveness of CHES as a buffer .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclohexyltaurine can be synthesized through the reaction of cyclohexylamine with bromoethanesulfonic acid under basic conditions. The reaction typically involves the use of a solvent such as water or ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, N-Cyclohexyltaurine is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyltaurine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

N-Cyclohexyltaurine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

N-Cyclohexyltaurine stands out due to its dual functionality as both a cyclohexylamine and a sulfonic acid derivative, making it a versatile compound in various applications .

Properties

IUPAC Name

2-(cyclohexylamino)ethanesulfonic acid
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InChI

InChI=1S/C8H17NO3S/c10-13(11,12)7-6-9-8-4-2-1-3-5-8/h8-9H,1-7H2,(H,10,11,12)
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InChI Key

MKWKNSIESPFAQN-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)NCCS(=O)(=O)O
Source PubChem
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Molecular Formula

C8H17NO3S
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Related CAS

3076-05-9 (mono-hydrochloride salt)
Record name CHES
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DSSTOX Substance ID

DTXSID7059274
Record name 2-(Cyclohexylamino)ethanesulfonic acid
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Molecular Weight

207.29 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name 2-(N-Cyclohexylamino)ethanesulfonic acid
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CAS No.

103-47-9, 134737-05-6, 68990-09-0
Record name 2-(Cyclohexylamino)ethanesulfonic acid
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Record name 2-(cyclohexylamino)ethanesulphonic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[N-Cyclohexylamino]ethane sulfonic acid
Reactant of Route 2
2-[N-Cyclohexylamino]ethane sulfonic acid
Reactant of Route 3
2-[N-Cyclohexylamino]ethane sulfonic acid
Reactant of Route 4
2-[N-Cyclohexylamino]ethane sulfonic acid
Reactant of Route 5
2-[N-Cyclohexylamino]ethane sulfonic acid
Reactant of Route 6
2-[N-Cyclohexylamino]ethane sulfonic acid

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